4-Amino-4,6-dideoxy-D-mannose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4,6-dideoxy-D-mannose typically involves the transformation of mannose derivatives. One common method includes the ammonolysis of sugar epoxides, where the epoxide ring is opened by ammonia, resulting in the formation of the amino sugar . Another approach involves the direct displacement of alkyl or arylsulfonates or halides by nitrogen nucleophiles, followed by reduction .
Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic processes. For instance, GDP-mannose can be converted to GDP-4-amino-4,6-dideoxy-D-mannose through the action of specific aminotransferases . This method is advantageous due to its specificity and efficiency in producing the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4,6-dideoxy-D-mannose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as N-acetyl derivatives and other substituted forms .
Scientific Research Applications
4-Amino-4,6-dideoxy-D-mannose has several important applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Medicine: It is involved in the development of vaccines and antibiotics targeting bacterial infections.
Industry: The compound is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-4,6-dideoxy-D-mannose involves its incorporation into the lipopolysaccharide structure of bacteria. This incorporation affects the bacterial cell wall’s integrity and its interaction with the host immune system. The compound’s amino group can engage in electrostatic interactions and hydrogen bonding, influencing the overall structure and function of the lipopolysaccharide .
Comparison with Similar Compounds
4-Amino-4,6-dideoxy-L-mannose: Similar in structure but differs in the stereochemistry of the sugar moiety.
N-acetyl-4-amino-4,6-dideoxy-D-mannose: An acetylated derivative with different biological properties.
4-Amino-4,6-dideoxy-D-glucose: Another amino sugar with a similar structure but different functional properties.
Uniqueness: 4-Amino-4,6-dideoxy-D-mannose is unique due to its specific role in bacterial lipopolysaccharides and its involvement in the biosynthesis of various glycoconjugates. Its distinct structure allows it to participate in specific biochemical pathways that are not accessible to other similar compounds .
Properties
IUPAC Name |
(2S,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHGPSGGFKLPTD-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185273 | |
Record name | 4-Amino-4,6-dideoxy-D-mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31348-80-8 | |
Record name | 4-Amino-4,6-dideoxy-D-mannose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31348-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-4,6-dideoxy-D-mannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031348808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-4,6-dideoxy-D-mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JD8O473G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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